molecular formula C18H14N2OS B7754469 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol

Cat. No.: B7754469
M. Wt: 306.4 g/mol
InChI Key: PDPMNEKXHHUHPS-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol is a complex organic compound that features an indole ring, a thiazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol typically involves multi-step organic reactions. One common method involves the condensation of indole-3-carbaldehyde with 2-aminothiophenol under acidic conditions to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the phenol group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, it can induce reactive oxygen species and cause endoplasmic reticulum stress in cancer cells, leading to apoptosis. It also inhibits certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(di(1H-indol-3-yl)methyl)phenol
  • 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl

Uniqueness

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol stands out due to its unique combination of an indole ring, a thiazole ring, and a phenol group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-17(15-10-19-16-5-3-2-4-14(15)16)20-18(22-11)12-6-8-13(21)9-7-12/h2-10,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMNEKXHHUHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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